methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
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Description
Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- The study by Agekyan and Mkryan (2015) describes the synthesis of diamides from carboxyl chloride reactions, showcasing the utility of pyrazole derivatives in creating complex organic molecules with potential applications in drug development and material science (A. A. Agekyan & G. G. Mkryan, 2015).
Antiproliferative Activity Toward Cancer Cells
- Research by Minegishi et al. (2015) identifies a pyrazole derivative with promising antiproliferative activity towards human cancer cells, suggesting the potential for "methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate" in cancer therapy (Hidemitsu Minegishi et al., 2015).
Luminescence Properties
- Kim et al. (2021) synthesized and studied the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, revealing their unique luminescence characteristics, which could imply similar photophysical applications for the compound (Soyeon Kim et al., 2021).
Corrosion Inhibition
- Singh et al. (2020) explored the corrosion inhibition properties of pyrazol derivatives, demonstrating their effectiveness in protecting materials, which could suggest potential applications for "this compound" in materials science (Ambrish Singh et al., 2020).
Photoluminescent Properties
- Han et al. (2010) synthesized and characterized mesogens containing 1,3,4-oxadiazole, demonstrating wide mesomorphic temperature ranges and photoluminescent properties, suggesting potential applications in display technologies (Jie Han et al., 2010).
Properties
IUPAC Name |
methyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-13-7-8-14(15(21)9-13)17-16(10-19-20-17)25-12-5-3-11(4-6-12)18(22)24-2/h3-10,21H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNROKXBEUNUVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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